1-[(4-chlorophenyl)methyl]-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea
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Overview
Description
Scientific Research Applications
Antibacterial and Antifungal Properties
Research has shown that derivatives of urea, including those with pyrazole and pyridine moieties, exhibit significant antibacterial and antifungal activities. For instance, studies have synthesized and evaluated the antimicrobial efficacy of novel heterocyclic compounds containing sulfonamido and urea groups, demonstrating their potential as antibacterial agents. This suggests that such compounds, by virtue of their structural features, could be explored further for their antimicrobial properties (Azab, Youssef, & El-Bordany, 2013).
Anticancer Activity
Compounds structurally related to 1-[(4-chlorophenyl)methyl]-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea have shown promise as anticancer agents. Novel pyrazole derivatives, including those with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for their in vitro anticancer activity, showcasing higher anticancer activity than some reference drugs. This points towards a potential application in the development of new therapeutic agents for cancer treatment (Hafez, El-Gazzar, & Al-Hussain, 2016).
Optical and Electronic Properties
The optical and electronic properties of chalcone derivatives, including those similar to this compound, have been extensively studied. A novel D-π-A type chalcone derivative has been explored for its significant electro-optic properties, such as high second and third harmonic generation values, indicating potential applications in optoelectronic device fabrication (Shkir, AlFaify, Arora, Ganesh, Abbas, & Yahia, 2018).
Synthesis of Novel Compounds
The synthesis of new compounds with potential biological activities has been a focus of research involving urea derivatives. For example, the synthesis of new 2-thiouracil-5-sulphonamide derivatives with reported antibacterial and antifungal activity showcases the versatility of urea derivatives in synthesizing compounds with varied biological activities (Fathalla, Awad, & Mohamed, 2005).
Nonlinear Optical (NLO) Properties
The investigation into the nonlinear optical properties of compounds structurally similar to this compound has revealed promising applications. For instance, a study on the synthesis, crystal growth, and characterization of a novel organic nonlinear optical single crystal with high second harmonic generation efficiency highlights the potential of such compounds in NLO device applications (Menezes, Jayarama, & Ng, 2014).
Future Directions
The future directions for research on “1-[(4-chlorophenyl)methyl]-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine could be explored .
Mechanism of Action
Target of Action
The primary target of this compound, also known as PBQ, is the golden apple snail, Pomacea canaliculata . This invasive pest causes extensive damage to agricultural production . PBQ exhibits strong molluscicidal potency against both adult and juvenile snails .
Mode of Action
PBQ interacts with its targets by affecting their carbohydrate and lipid metabolism pathways . This interaction results in the death of the snails, making PBQ an effective molluscicide .
Biochemical Pathways
PBQ significantly impacts the carbohydrate and lipid metabolism pathways of the snails . These pathways are crucial for the energy production and survival of the snails. By disrupting these pathways, PBQ effectively kills the snails .
Pharmacokinetics
It is known that pbq is a generally nonhazardous chemical, as demonstrated by an acute toxicity test in rats . More research would be needed to fully outline the ADME properties of PBQ and their impact on its bioavailability.
Result of Action
The result of PBQ’s action is the effective control of the golden apple snail population. In field trials, PBQ killed 99.42% of the snails at a concentration of 0.25 g active ingredient per square meter . This makes PBQ a potent molluscicide for controlling P. canaliculata .
Action Environment
Environmental factors can influence the action, efficacy, and stability of PBQ. It is generally safe for non-target organisms, including Brachydanio rerio, Daphnia magna, and Apis mellifera L. , suggesting that it may have a minimal environmental impact
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c19-17-5-3-14(4-6-17)10-22-18(25)21-8-9-24-13-16(12-23-24)15-2-1-7-20-11-15/h1-7,11-13H,8-10H2,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWGKRVIJOVBKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN(N=C2)CCNC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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